1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine
Overview
Description
1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a piperidine ring substituted with a 5-chloro-2-methoxybenzoyl group and two methyl groups at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorosalicylic acid and 3,5-dimethylpiperidine.
Methylation: The 5-chlorosalicylic acid is methylated to form methyl 5-chloro-2-methoxybenzoate.
Aminolysis: The methyl ester is then subjected to aminolysis with 3,5-dimethylpiperidine to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of high-yielding reagents and catalysts to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may exhibit binding affinity to dopamine D2 receptors and serotonin 5-HT3 receptors, influencing neurotransmitter pathways .
Comparison with Similar Compounds
- 1-(5-chloro-2-methoxybenzoyl)-4-propylpiperazine
- 1-(5-chloro-2-methoxybenzoyl)-4-(2-pyridinyl)piperazine
Comparison: 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct pharmacological properties compared to its analogs. The presence of the 3,5-dimethyl groups can influence its binding affinity and selectivity towards certain receptors, making it a valuable compound for targeted research.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3,5-dimethylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-10-6-11(2)9-17(8-10)15(18)13-7-12(16)4-5-14(13)19-3/h4-5,7,10-11H,6,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMLKJMHTWAWLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(C=CC(=C2)Cl)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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